methyl 5-isopropoxy-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

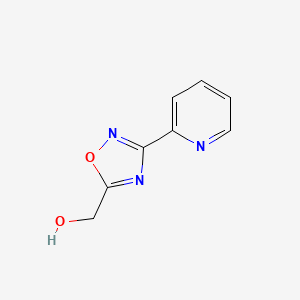

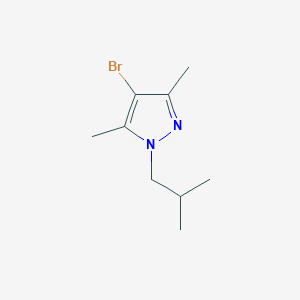

“Methyl 5-isopropoxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1134334-34-1 . It has a molecular weight of 233.27 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

The molecular structure of “methyl 5-isopropoxy-1H-indole-2-carboxylate” is represented by the InChI Code: 1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3 .Applications De Recherche Scientifique

Synthesis and Characterization

Conformational Analysis : Novel tryptophan analogues, including variants of methyl 5-isopropoxy-1H-indole-2-carboxylate, have been synthesized to aid in peptide and peptoid conformation studies. These derivatives demonstrate limited conformational flexibility while maintaining functional groups for further modification (Horwell et al., 1994).

Manufacturing Synthesis : The manufacturing synthesis process for related compounds, such as 5-hydroxy-2-methyl-1H-indole and its derivatives, has been explored, providing insights into large-scale production and potential applications in various fields (Huang et al., 2010).

Molecular Docking Studies

- Drug Design : Molecular docking studies of compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which share structural similarities with methyl 5-isopropoxy-1H-indole-2-carboxylate, have been conducted. These studies predict binding interactions with target proteins, indicating their potential in drug development (Reddy et al., 2022).

Spectroscopic Profiling

- Computational Studies : Spectroscopic and computational studies on compounds like methyl 5-methoxy-1H-indole-2-carboxylate, a close relative of methyl 5-isopropoxy-1H-indole-2-carboxylate, provide insights into their electronic nature, reactivity, and non-linear optical properties. This research contributes to a better understanding of the molecule’s potential applications in various scientific fields (Almutairi et al., 2017).

Antiproliferative Activity

- Cancer Research : Indole-2-carboxylate derivatives, similar in structure to methyl 5-isopropoxy-1H-indole-2-carboxylate, have been synthesized and evaluated for their antiproliferative activity in cancer cells. This research provides a foundation for developing new anticancer agents (Ji et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 5-propan-2-yloxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFTXEWKRQOJCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-isopropoxy-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)

![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)